4-(3-Methoxyphenoxy)benzaldehyde
Overview
Description
4-(3-Methoxyphenoxy)benzaldehyde is a chemical compound with the molecular formula C₁₄H₁₂O₃ . It is also known as 3-(4-Methoxyphenoxy)benzaldehyde . This compound serves as a building block in the synthesis of tetrahydroisoquinolinones . Its chemical structure is shown below:
Physical and Chemical Properties Analysis
Safety and Hazards
Scientific Research Applications
Alternative Synthesis Methods
Research indicates that 4-(3-Methoxyphenoxy)benzaldehyde can be involved in innovative synthesis methods. For example, a study outlines an alternative procedure for synthesizing 1,8-dimethyl-5-methoxytetralin-6-ol, demonstrating the compound's role in complex chemical transformations Banerjee, Poon, & Bedoya, 2013.
Conductive Polymeric Materials
Another application is in the development of electrically conductive materials. A study on the synthesis, crystal structures, and spectroscopic characterization of bis-aldehyde monomers, including 3-methoxy-4-(4′-formyl-phenoxy)benzaldehyde, and their pristine poly(azomethine)s, highlights the compound's utility in creating polymers with significant electrical conductivity Hafeez et al., 2019.
Molecular Docking Investigations
The compound's structural and electronic properties have also been studied, with applications in understanding molecular interactions. A work on 4-methoxybenzaldehyde, which shares structural similarities with this compound, discusses the compound's potential inhibitory activity on tyrosinase, a key enzyme in melanin production, through molecular docking investigations Ghalla et al., 2018.
Pyrolysis and Aromatic Hydrocarbon Formation
In the field of thermal chemistry, the pyrolysis of vanillin (a related compound) has been studied to elucidate reaction pathways leading to aromatic hydrocarbon formation. This research provides insights into how similar compounds like this compound might behave under thermal decomposition Shin, Nimlos, & Evans, 2001.
Mechanism of Action
Mode of Action
It has been used as a building block in the synthesis of tetrahydroisoquinolinones , suggesting that it may interact with its targets to induce changes at the molecular level.
Biochemical Pathways
It’s known that it was used as an internal standard during the determination of hydrolytic activity of pyrethroids by gas chromatography-mass spectrometry , indicating that it may have some role in the metabolism of these compounds.
Result of Action
As it has been used in the synthesis of tetrahydroisoquinolinones , it may contribute to the biological activities of these compounds.
Properties
IUPAC Name |
4-(3-methoxyphenoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-13-3-2-4-14(9-13)17-12-7-5-11(10-15)6-8-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRPISIUWVDPPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585634 | |
Record name | 4-(3-Methoxyphenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855474-84-9 | |
Record name | 4-(3-Methoxyphenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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